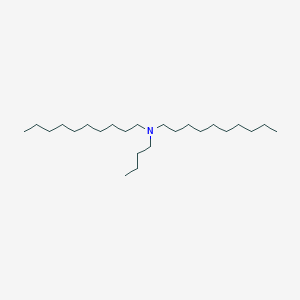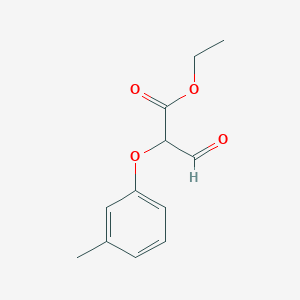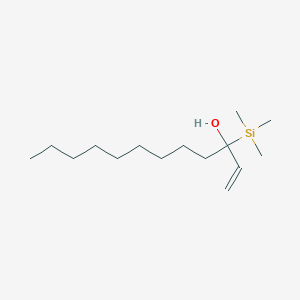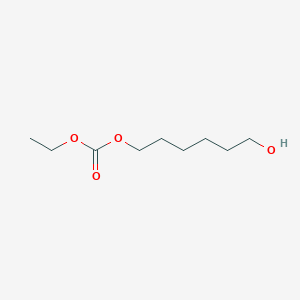
Ethyl 6-hydroxyhexyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-hydroxyhexyl carbonate is an organic compound belonging to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxyhexyl carbonate typically involves the reaction of 6-hydroxyhexanol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
6-hydroxyhexanol+ethyl chloroformate→ethyl 6-hydroxyhexyl carbonate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as cerium oxide, can further enhance the efficiency of the reaction .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base to yield 6-hydroxyhexanol and ethyl alcohol.
Oxidation: The hydroxyl group in the 6-hydroxyhexyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonate group can be reduced to form an alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Hydrolysis: 6-hydroxyhexanol and ethyl alcohol.
Oxidation: 6-oxohexyl carbonate or 6-carboxyhexyl carbonate.
Reduction: Ethyl 6-hydroxyhexyl alcohol.
Applications De Recherche Scientifique
Ethyl 6-hydroxyhexyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biodegradable plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
The mechanism of action of ethyl 6-hydroxyhexyl carbonate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The carbonate group can undergo nucleophilic attack, leading to the formation of various reaction intermediates. These interactions are crucial in determining the compound’s behavior in different chemical and biological environments .
Comparaison Avec Des Composés Similaires
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity aroma, used in flavorings and fragrances.
Ethyl propionate: An ester with a similar structure, used in the synthesis of other organic compounds.
Uniqueness: Ethyl 6-hydroxyhexyl carbonate stands out due to its unique combination of a hydroxyl group and a carbonate group. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler esters.
Propriétés
Numéro CAS |
66747-26-0 |
|---|---|
Formule moléculaire |
C9H18O4 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
ethyl 6-hydroxyhexyl carbonate |
InChI |
InChI=1S/C9H18O4/c1-2-12-9(11)13-8-6-4-3-5-7-10/h10H,2-8H2,1H3 |
Clé InChI |
NLIUWDIUJMQUCH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


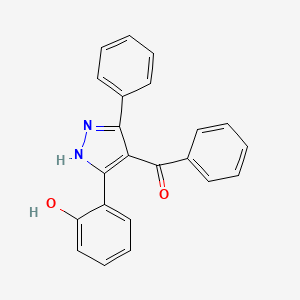
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
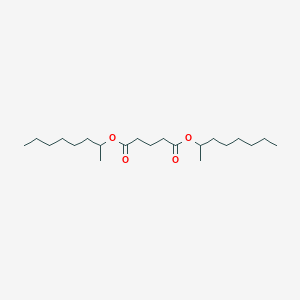
![Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, sodium salt](/img/structure/B14462172.png)
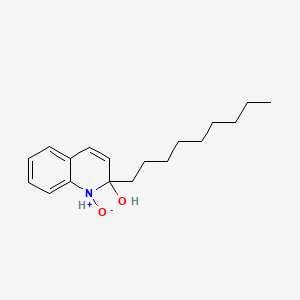
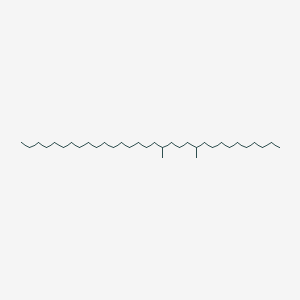
![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine](/img/structure/B14462182.png)
